N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring at the 2-position and a 5-bromofuran-2-carboxamide group at the 5-position. Its molecular formula is C₁₆H₁₁BrN₆O₂, with a molecular weight of 413.21 g/mol. The bromofuran moiety introduces electrophilic character, while the imidazole-pyrimidine scaffold is typical of bioactive molecules targeting enzymes or receptors involved in signaling pathways.
Properties
IUPAC Name |
5-bromo-N-(2-imidazol-1-ylpyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5O2/c13-10-2-1-9(20-10)11(19)17-8-5-15-12(16-6-8)18-4-3-14-7-18/h1-7H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFYEZJTXQPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidinyl and bromofuranyl groups. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced through a condensation reaction between an appropriate amine and a β-diketone.
Bromofuranyl Group Introduction: The bromofuranyl group can be introduced through a halogenation reaction, typically using bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide is used to study biological processes and pathways. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular signaling.
Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be used as a lead compound in drug discovery, targeting various diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares functional similarities with semicarbazone-imidazole conjugates described in and . For instance:
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () features a semicarbazone linker and benzodioxol group, differing in the central scaffold (propylidene vs. pyrimidine) and substituents (chlorophenyl vs. bromofuran). The (E)-configuration of its imine group was confirmed via X-ray crystallography, highlighting structural rigidity absent in the target compound .
- N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide () shares the 5-bromofuran carboxamide group but replaces the imidazole-pyrimidine with a benzimidazole-phenyl moiety. This substitution likely alters solubility and target specificity, as benzimidazoles are associated with antiparasitic activity .
Substituent-Driven Variations
lists derivatives with aryl substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) on the semicarbazone nitrogen. Key differences include:
- Electron-withdrawing vs.
- Melting points : The semicarbazone derivatives in exhibit melting points ranging from 149–194°C , influenced by substituent polarity. The bromine atom in the target compound may elevate its melting point due to increased molecular symmetry and halogen bonding.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | 413.21 | 5-Bromofuran | Not reported | Not reported |
| (2E)-N-(4-Fluorophenyl) derivative (5f) | ~447.37 | 4-Fluorophenyl | 172–174 | 51 |
| (2E)-N-(4-Methoxyphenyl) derivative (5g) | ~459.42 | 4-Methoxyphenyl | 161–163 | 51 |
| N-[4-(Benzimidazol-2-yl)phenyl] analogue | 382.21 | Benzimidazole-phenyl | Not reported | Not reported |
Complex Pharmacophores in Patent Compounds
and describe quinoline-piperidine-carboxamide hybrids (e.g., N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-ylamino)pyrimidin-5-yl)benzamide). These feature extended aromatic systems and tertiary amines, suggesting applications in kinase inhibition. In contrast, the target compound’s simpler imidazole-pyrimidine scaffold may prioritize selectivity for different biological targets, such as DNA repair enzymes or microbial proteins .
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H9BrN4O
- Molecular Weight : 292.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole and pyrimidine moieties are known for their roles in modulating biological pathways, particularly in:
- Antimicrobial Activity : Compounds containing imidazole and pyrimidine rings often exhibit significant antimicrobial properties against a range of pathogens.
- Antitumor Activity : The structure suggests potential interactions with cancer cell signaling pathways, making it a candidate for anticancer drug development.
1. Antimicrobial Activity
Research indicates that derivatives of imidazole and pyrimidine exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 20 | S. aureus |
| Compound C | 25 | P. aeruginosa |
| This compound | TBD | TBD |
2. Antitumor Activity
Preliminary studies suggest that the compound may exhibit antitumor effects through apoptosis induction in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
Case Study: In Vitro Antitumor Effects
A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Pharmacological Studies
Several pharmacological studies have explored the efficacy of similar compounds in vivo and in vitro:
Study on Antimicrobial Efficacy
In a study published by Jain et al., several imidazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Study on Anticancer Properties
Another research effort focused on the anticancer properties of imidazole derivatives, revealing that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests a promising avenue for further exploration regarding this compound's potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
